molecular formula C14H22N2O4 B6702130 N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B6702130
M. Wt: 282.34 g/mol
InChI Key: BIMZGJWEPVKFQJ-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is a synthetic organic compound with a complex structure. It features a cyclobutyl ring, an oxazole ring, and various functional groups, making it a molecule of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-11-7-14(18,13(11,3)4)8-15-12(17)10-6-9(2)16-20-10/h6,11,18H,5,7-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZGJWEPVKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CNC(=O)C2=CC(=NO2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps, including the formation of the cyclobutyl ring, the introduction of the oxazole ring, and the attachment of the ethoxy and hydroxy groups. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxazole ring could lead to a dihydro-oxazole derivative.

Scientific Research Applications

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of cyclobutyl and oxazole derivatives on biological systems.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide
  • N-{[(1S,3R)-3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl]methyl}-2-(1-methyl-1H-pyrazol-3-yl)acetamide

Uniqueness

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable molecule for research and development in various fields.

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